P2Y10 Agonist Potency: Target Compound Demonstrates 21 nM EC50, Outperforming Reference Agonists
The target compound exhibits potent agonist activity at the human P2Y10 receptor with an EC50 of 21 nM, as determined by TGFα shedding assay in HEK293A cells [1]. This potency substantially exceeds that of reference P2Y10 agonists such as CHEMBL3815069 (EC50 >1,000 nM) and CHEMBL3814941 (EC50 = 450 nM) evaluated under comparable assay conditions [2].
| Evidence Dimension | Potency (EC50) at human P2Y10 receptor |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | CHEMBL3815069: >1,000 nM; CHEMBL3814941: 450 nM |
| Quantified Difference | Target compound is >47-fold more potent than CHEMBL3815069 and 21-fold more potent than CHEMBL3814941 |
| Conditions | TGFα shedding assay, HEK293A cells transfected with human P2Y10, 1 hr incubation |
Why This Matters
For researchers studying P2Y10 signaling, the substantially higher potency of this compound reduces the required concentration, minimizes off-target effects, and enhances assay sensitivity.
- [1] BindingDB. BDBM50096426 (CHEMBL3577150). EC50 = 21 nM at human P2Y10. Accessed 2026. View Source
- [2] BindingDB. BDBM50177130 (CHEMBL3815069) and BDBM50177137 (CHEMBL3814941). Comparative P2Y10 EC50 data. Accessed 2026. View Source
